molecular formula C24H23F3N2O6 B6496755 methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 845635-76-9

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No. B6496755
CAS RN: 845635-76-9
M. Wt: 492.4 g/mol
InChI Key: NDVGWZVFDWQYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate” is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, found in various natural plants and microbial metabolites . They have been isolated from natural products since the discovery of coumarin in 1820 . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .


Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . In one study, the Pechmann coumarin synthesis method was used, where the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

In the title compound, the coumarin ring is essentially planar, with an r.m.s. deviation of 0.012 A . An intramolecular O—H N hydrogen bond forms an S(6) ring motif. The piperazine ring adopts a chair conformation .


Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .

Future Directions

The future directions for this compound could involve further exploration of its synthesis conditions, as well as investigation into its potential biological activities, given the known activities of many coumarin derivatives . Further studies could also aim to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVGWZVFDWQYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.